喹喔啉-6-基甲醇

描述

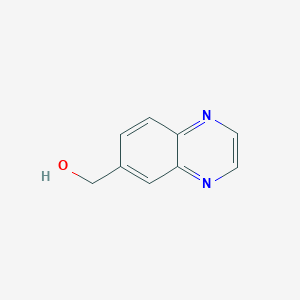

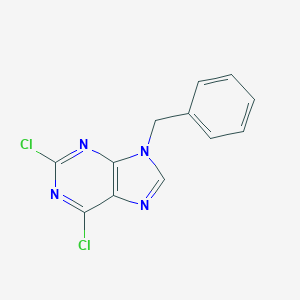

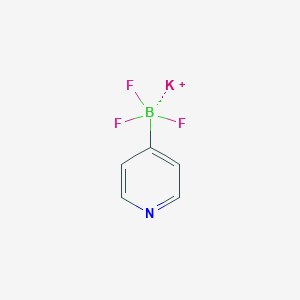

Quinoxalin-6-ylmethanol is a compound with a molecular weight of 160.18 . Its IUPAC name is 6-quinoxalinylmethanol . The molecule contains 20 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .

Synthesis Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1 H )-ones were developed .Molecular Structure Analysis

Quinoxalin-6-ylmethanol contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

The general mechanism of action of aminoglycosides is inhibition of protein synthesis by promotion of mistranslation and elimination of proofreading . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

Quinoxalin-6-ylmethanol has a molecular weight of 160.18 . It contains 20 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .科学研究应用

喹喔啉在药物化学中的应用

喹喔啉,包括喹喔啉-6-基甲醇,因其多样的药理作用而在药物化学中具有重要意义。它们以抗真菌、抗菌、抗病毒和抗微生物特性而闻名。喹喔啉衍生物是治疗癌症、艾滋病和其他传染病药物中的关键成分。重点以绿色化学和经济高效的方法合成这些化合物突出了它们在当前和未来药物应用中的重要性 (Khatoon & Abdulmalek, 2021).

喹喔啉在 DNA 研究中的应用

6H-吲哚[2,3-b]喹喔啉,喹喔啉-6-基甲醇的衍生物,因其作为 DNA 研究中杂芳插入剂的潜力而受到研究。这种化合物稳定了 DNA 双链,并在错配研究中显示出敏感性,表明其在遗传研究和应用中的潜在用途 (Wamberg 等人, 2006).

神经保护和神经药理学

喹喔啉衍生物如 NBQX 是某些谷氨酸受体的强效抑制剂,对全球性缺血表现出神经保护特性。它们对特定受体的选择性作用使它们在神经药理学和神经系统疾病的潜在治疗中具有重要意义 (Sheardown 等人, 1990).

抗癌潜力

喹喔啉基-腙,如 PJOV56,显示出有希望的抗癌活性。PJOV56 诱导结直肠癌细胞自噬和凋亡,突出了喹喔啉衍生物在癌症治疗中的潜力 (Maranhão 等人, 2019).

缓蚀

喹喔啉基丙酮已被研究作为酸性环境中低碳钢的缓蚀剂。它们在金属表面形成保护膜的能力证明了它们在腐蚀控制中的潜在工业应用 (Olasunkanmi & Ebenso, 2019).

农业应用

喹喔啉衍生物表现出除草、杀真菌和杀虫活性,表明它们作为杀虫剂的潜力。一些衍生物,如 2-(6-甲氧基-2-氧代-3-苯基喹喔啉-1(2H)-基)丙腈,对植物病原体表现出广谱活性,有助于农业害虫防治 (Liu 等人, 2020).

抗病毒研究

对 6-(2-吗啉-4-基-乙基)-6H-吲哚[2,3-b]喹喔啉等化合物的研究表明它们在抗病毒研究中的潜力。它们影响促炎性生物标志物和先天性抗病毒能力表明它们在开发新的抗病毒疗法中的重要性 (Antonovych 等人, 2015).

未来方向

属性

IUPAC Name |

quinoxalin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAADFVYDHLFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423667 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxalin-6-ylmethanol | |

CAS RN |

488834-75-9 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)